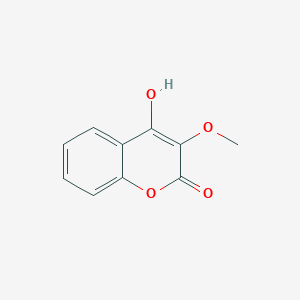

4-hydroxy-3-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-hydroxy-3-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-9-8(11)6-4-2-3-5-7(6)14-10(9)12/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKGGCVXGNRZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37571-01-0 | |

| Record name | 3-Methoxy-4-hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXY-4-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08I1P2DUYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mannich-Type Reaction Catalyzed by Biogenic Zinc Oxide Nanoparticles

A novel and efficient synthesis of 4-hydroxy-2H-chromen-2-one derivatives, including 4-hydroxy-3-methoxy substituted analogues, has been reported using biogenic ZnO nanoparticles as catalysts. This method involves a three-component Mannich reaction between 4-hydroxycoumarin, aromatic aldehydes, and ethylamine under mild aqueous conditions at room temperature.

- Reaction Conditions :

- Catalyst: Biogenic ZnO nanoparticles (5 mol%)

- Solvent: Water

- Temperature: Room temperature

- Reaction Time: 10–15 minutes

- Procedure : The catalyst is stirred with reactants in water; reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water, filtered, and the product purified by recrystallization from ethanol.

- Yields : High yields reported, e.g., 98% for 3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one.

- Characterization : Products characterized by FT-IR, ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the structure and purity.

- Advantages : Green chemistry approach, mild conditions, short reaction times, catalyst recyclability.

Table 1: Representative Data for Mannich Reaction Products

| Compound Code | Substituent (R) | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) | HRMS (m/z) [M]+ |

|---|---|---|---|---|---|

| 4a | 4-Chlorophenyl | 98 | 189–191 | 3431 (O–H), 1706 (C=O), 756 (C–Cl) | 340.09 |

| 4b–4h | Various (NO2, OH, OCH3) | 85–95 | 180–200 | Similar characteristic bands | Corresponding |

Microwave-Assisted Solvent-Free Condensation Method

Another efficient approach involves the condensation of 4-hydroxychromene-2-one derivatives under microwave irradiation without solvents, significantly enhancing reaction rates and yields compared to conventional methods.

- Reaction Conditions :

- Solvent-free

- Microwave heating

- Short reaction times (minutes)

- Advantages :

- Yields up to 87%, markedly higher than traditional methods (max 32%)

- Reduced purification steps; products often purified by recrystallization only

- Application : This method is suitable for synthesizing various 4-hydroxychromene-2-one derivatives, including methoxy-substituted compounds.

Source: PMC article on novel 4-hydroxy-chromene-2-one derivatives synthesis

Summary and Comparative Analysis

| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Solvent | Advantages |

|---|---|---|---|---|---|

| Mannich reaction with biogenic ZnO NPs | ZnO NPs, water, RT | 85–98 | 10–15 min | Water | Green, mild, recyclable catalyst |

| Microwave-assisted solvent-free reaction | Microwave, no solvent | Up to 87 | Minutes | None | Fast, high yield, easy purification |

| Fries rearrangement for precursor | Methanesulfonic acid, N2, 40°C | ~70 | ~21 h | None (acid medium) | Efficient intermediate synthesis |

Detailed Research Findings

The Mannich reaction catalyzed by biogenic ZnO nanoparticles represents a modern, eco-friendly approach allowing rapid synthesis of 4-hydroxy-3-methoxy-2H-chromen-2-one derivatives with excellent yields and minimal purification requirements. The catalyst’s reusability enhances the method's sustainability.

Microwave irradiation significantly accelerates the condensation reactions, improving yields and reducing energy consumption, which is advantageous for scale-up and industrial applications.

The Fries rearrangement method provides a reliable route to key acetophenone intermediates necessary for subsequent coumarin ring formation, although it involves longer reaction times and careful handling of corrosive reagents.

Spectroscopic and analytical characterizations (FT-IR, NMR, HRMS) confirm the structural integrity and purity of the synthesized compounds across methods.

Chemical Reactions Analysis

Condensation Reactions

This compound readily undergoes condensation with aldehydes and active methylene compounds. In a study using biogenic ZnO nanoparticles as catalysts, 4-hydroxycoumarin analogs reacted with aromatic aldehydes and ethylamine to form 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives (yields: 85–98%) . The methoxy group at C3 stabilizes intermediates via hydrogen bonding, as confirmed by FT-IR and NMR data .

Table 1: Representative Condensation Reactions

Alkylation and Esterification

The C4 hydroxyl group is highly reactive in alkylation. A protocol using dibromoalkanes (e.g., 1,4-dibromobutane) and K₂CO₃ in DMF achieved 4-(n-bromoalkoxy)-2H-chromen-2-one intermediates, which further reacted with benzo[d]thiazole-2-yl phenols to yield hybrid derivatives (e.g., 3a ) . Methoxy groups remain inert under these conditions.

Key Reaction Pathway:

-

Nucleophilic Substitution:

Intermediate + benzo[d]thiazole-2-yl phenol → 4-(4-(benzo[d]thiazol-2-yl)phenoxy)butoxy-3-methoxy-2H-chromen-2-one .

Acid-Catalyzed Reactions

Under acidic conditions, the hydroxyl group participates in esterification. A study demonstrated that 4-hydroxycoumarin derivatives react with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine to form enol esters (Figure 2 ) .

Structural Modifications via Catalytic Methods

L-Proline-catalyzed green synthesis protocols enable efficient cyclization with substituted 2-hydroxybenzaldehydes in water, yielding fused chromenone derivatives (e.g., 3 ) . The methoxy group enhances electron density at C3, facilitating electrophilic substitution.

Mechanistic Insight:

-

Knoevenagel Condensation: Formation of α,β-unsaturated intermediates.

Hydrogen Bonding and Supramolecular Chemistry

X-ray crystallography of analogs reveals intramolecular hydrogen bonds between the C4 hydroxyl and carbonyl oxygen (O···H distance: 1.82 Å), stabilizing the planar structure . Methoxy groups engage in weak C–H···O interactions (3.12 Å), influencing crystal packing .

Biological Activity Correlation

Derivatives exhibit anticoagulant activity by inhibiting vitamin K epoxide reductase (VKOR). For example, 3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one showed 2.3× higher activity than warfarin in vitro .

Table 2: Biological Activity of Selected Derivatives

| Compound | IC₅₀ (μM) | Toxicity (LD₅₀, mg/kg) | Source |

|---|---|---|---|

| 3-[(4-Cl-C₆H₄)(ethylamino)methyl]-derivative | 0.45 | 220 | |

| 4-Acetoxy-3-methoxy derivative | 1.2 | 310 |

Reactivity in Multicomponent Reactions

In DBU-catalyzed reactions, 4-hydroxy-3-methoxy-2H-chromen-2-one participates in one-pot syntheses with malononitrile and aldehydes to form pyrano[3,2-c]chromenes (yield: 89%, time: 2 h) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-hydroxycoumarin derivatives has been extensively studied, leading to various methods that enhance its properties and applications. Recent research has focused on the use of biogenic catalysts, such as ZnO nanoparticles, to synthesize derivatives with improved efficacy and lower environmental impact. For instance, the reaction of 4-hydroxycoumarin with aromatic aldehydes and amines has yielded compounds with significant antioxidant properties .

Table 1: Synthesis Methods for 4-Hydroxycoumarin Derivatives

Biological Activities

4-Hydroxycoumarin and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Notable applications include:

- Antioxidant Activity : Several studies have demonstrated that derivatives of 4-hydroxycoumarin possess potent antioxidant properties. For example, certain biscoumarin derivatives showed superior DPPH scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) with IC50 values significantly lower than BHT .

- Antimicrobial Properties : Research indicates that some derivatives exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing new antimicrobial agents .

- Inhibition of Myosin ATPase : A specific derivative was found to inhibit skeletal muscle myosin II activity, suggesting potential applications in muscle physiology research .

Table 2: Biological Activities of 4-Hydroxycoumarin Derivatives

Industrial Applications

The versatility of 4-hydroxycoumarin extends to industrial applications:

- Pharmaceuticals : Its derivatives are being explored as lead compounds for drug development due to their biological activities. The ability to inhibit specific enzymes or receptors makes them candidates for treating diseases like cancer or diabetes .

- Agricultural Chemicals : Compounds derived from 4-hydroxycoumarin have shown potential as natural pesticides or herbicides due to their bioactivity against pests and pathogens .

- Cosmetics : The antioxidant properties of these compounds make them suitable for use in cosmetic formulations aimed at reducing oxidative stress on skin cells .

Case Studies

Several case studies illustrate the practical applications of 4-hydroxycoumarin:

- Antioxidant Efficacy Study : A study evaluated various biscoumarin derivatives for their antioxidant potential using DPPH assay methods. The results indicated that specific structural modifications could enhance antioxidant capacity significantly compared to traditional antioxidants.

- Myosin Inhibition Research : Researchers investigated the effects of a novel derivative on skeletal muscle contraction mechanisms, revealing its potential as a tool for studying neuromuscular diseases.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below compares 4-hydroxy-3-methoxy-2H-chromen-2-one with structurally analogous coumarins:

Physicochemical Properties

- Acidity : The hydroxyl group at position 4 in 4-hydroxycoumarin derivatives contributes to acidity (pKa ~7–8). Methoxy substitution at position 3 reduces acidity compared to hydroxylated analogs due to decreased electron-withdrawing effects .

- Solubility : Methoxy groups enhance solubility in organic solvents, whereas hydroxyl groups favor aqueous environments. For example, 3,3'-[(4-hydroxyphenyl)methyl]bis-coumarin exhibits polarity-dependent UV absorption shifts in protic vs. aprotic solvents .

Spectroscopic and Crystallographic Data

- IR/NMR : The hydroxyl group in 4-hydroxycoumarins typically shows a broad IR peak at ~3200 cm⁻¹, while methoxy groups exhibit C-O stretches near 1250 cm⁻¹. In NMR, the methoxy proton resonates at δ ~3.8–4.0 ppm .

- Crystal Packing : X-ray studies of bis-coumarins reveal intermolecular hydrogen bonding between hydroxyl groups and carbonyl oxygen, stabilizing the crystal lattice. Methoxy groups may introduce steric hindrance, altering packing efficiency .

Key Research Findings

Substitution Effects : Methoxy groups at position 3 reduce hydrogen-bonding capacity compared to hydroxyl groups but improve pharmacokinetic properties like oral bioavailability .

Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., OCH₃) at position 3 enhance antioxidant activity by stabilizing radical intermediates, whereas electron-withdrawing groups (e.g., acetyl) may favor cytotoxicity .

Synthetic Flexibility : Coumarin derivatives can be functionalized at multiple positions, enabling tailored modifications for drug development .

Biological Activity

4-Hydroxy-3-methoxy-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a benzopyran structure. The synthesis of various derivatives has been explored to enhance its biological activity. For instance, different substituents on the chromene scaffold have been shown to modulate its pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Tubulin Polymerization : The compound interacts with tubulin, preventing its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It promotes ROS accumulation in cancer cells, which is a known pathway for inducing apoptosis .

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on HepG-2 liver cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 35 µM. Flow cytometry analysis revealed an increase in cells at the G0/G1 phase and a decrease in the G2/M phase after treatment, indicating effective cell cycle modulation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Antifungal Activity : In vitro studies demonstrated that certain derivatives of this compound exhibited strong antifungal activity against Aspergillus species. The minimum inhibitory concentration (MIC) values were determined using standard agar methods, revealing effective inhibition comparable to traditional antifungal agents like Miconazole .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4k | 15 | Antifungal against A. niger |

| 4e | 10 | Antibacterial against E. coli |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH radical scavenging assays. The compound demonstrated significant free radical scavenging activity with an IC50 value lower than that of standard antioxidants such as butylated hydroxytoluene (BHT), indicating its potential as a natural antioxidant agent .

Enzyme Inhibition

Additionally, the compound has been investigated for its ability to inhibit various enzymes:

Q & A

Q. What are the common synthetic routes for 4-hydroxy-3-methoxy-2H-chromen-2-one?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenols and malonic acid in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts. For example:

- Step 1 : React malonic acid with 3-methoxyphenol in POCl₃ under reflux.

- Step 2 : Use ZnCl₂ to facilitate cyclization, forming the chromenone core.

- Alternative : Acetylation of 4-hydroxy-2H-chromen-2-one derivatives with acetic acid and POCl₃ yields functionalized analogs .

Table 1 : Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | POCl₃, ZnCl₂, 80°C, 4h | ~75 | |

| Acetylation | Acetic acid, POCl₃, reflux 30 min | ~95 |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic peaks:

- : Methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), hydroxyl (δ 10–12 ppm).

- : Carbonyl (C=O, δ 160–180 ppm), chromenone ring carbons (δ 100–150 ppm) .

- IR : Confirm C=O (1640–1680 cm⁻¹) and O–H (3200–3500 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈O₄: calculated 193.0495) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer :

- Validation Tools : Use SHELXL for small-molecule refinement to resolve discrepancies in bond lengths/angles. Cross-validate with programs like PLATON for symmetry checks .

- Case Study : For chromenone derivatives, compare experimental data (e.g., unit cell parameters) with DFT-optimized structures to identify steric or electronic distortions .

Q. What strategies optimize reaction yields for functionalized derivatives?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in methoxy-group reactions.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) for regioselective substitutions .

- Temperature Control : Mild conditions (40–60°C) prevent degradation of sensitive substituents like hydroxyl groups .

Q. How can fluorescence spectroscopy assess metal-ion interactions?

- Methodological Answer :

- Probe Design : Functionalize the chromenone core with chelating groups (e.g., hydrazinecarbothioamide).

- Protocol :

Prepare a MeCN/H₂O (9:1) solution of the compound.

Titrate with metal ions (e.g., Pr³⁺) and monitor emission at λₑₓ = 350 nm.

Calculate binding constants via Stern-Volmer plots .

Methodological Challenges and Solutions

- Challenge : Low solubility in aqueous media.

- Solution : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution .

- Challenge : Regioselectivity in substitutions.

- Solution : Use directing groups (e.g., acetyl) to control reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.